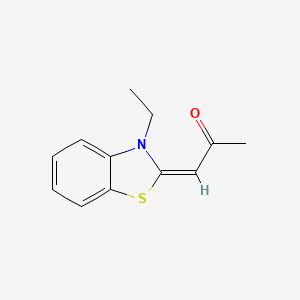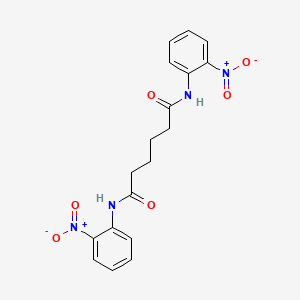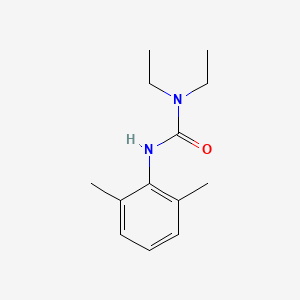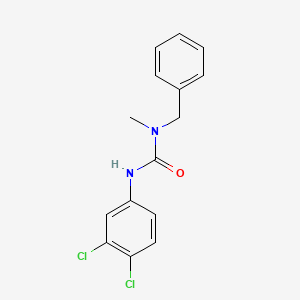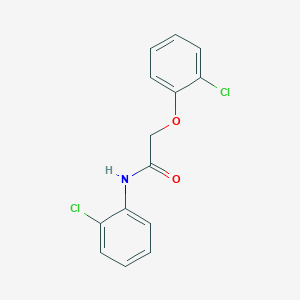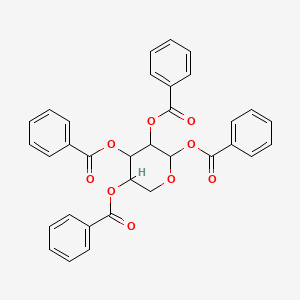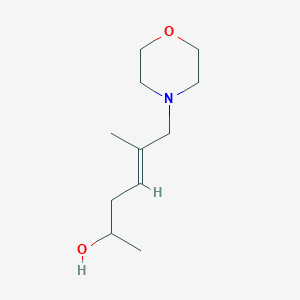
5-Methyl-6-morpholino-4-hexen-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-morpholino-4-hexen-2-OL: is an organic compound with the molecular formula C11H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexenol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-morpholino-4-hexen-2-OL typically involves the reaction of morpholine with a suitable hexenol precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-methyl-4-hexen-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through distillation or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: 5-Methyl-6-morpholino-4-hexen-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Functionalized morpholine derivatives
科学研究应用
Chemistry: 5-Methyl-6-morpholino-4-hexen-2-OL is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its morpholine ring is a common motif in many pharmaceuticals, making it a valuable precursor in drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents. Research into its biological activity and mechanism of action can lead to the discovery of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 5-Methyl-6-morpholino-4-hexen-2-OL involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
相似化合物的比较
- 3-Methyl-5-hexen-3-ol
- 3-Ethyl-5-hexen-3-ol
- 3,5-Dimethyl-5-hexen-3-ol
- 3-Methyl-1-hexen-3-ol
- 5-Methyl-1-hexen-3-ol
Comparison: 5-Methyl-6-morpholino-4-hexen-2-OL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other hexenol derivatives, this compound offers enhanced reactivity and potential for functionalization. Its morpholine ring also provides additional sites for interaction with biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
72908-62-4 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
(E)-5-methyl-6-morpholin-4-ylhex-4-en-2-ol |
InChI |
InChI=1S/C11H21NO2/c1-10(3-4-11(2)13)9-12-5-7-14-8-6-12/h3,11,13H,4-9H2,1-2H3/b10-3+ |
InChI 键 |
KTWDFYADAJXZMB-XCVCLJGOSA-N |
手性 SMILES |
CC(C/C=C(\C)/CN1CCOCC1)O |
规范 SMILES |
CC(CC=C(C)CN1CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


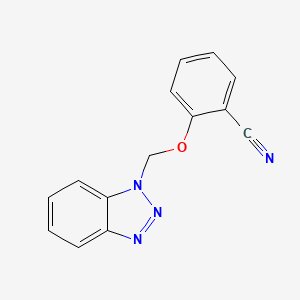
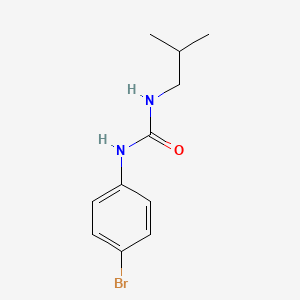

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
